The synthesis of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride typically involves several steps:
The molecular formula of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride is C8H10N2O2·HCl. The molecular weight is approximately 202.6 g/mol. The structure features:
The InChI key for this compound is SXDRBSYRSFOYCX-UHFFFAOYSA-N, which can be used for database searches to find additional information or related compounds .
2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride can participate in several chemical reactions:
The mechanism of action for 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction might modulate signaling pathways within cells, making it a candidate for further pharmacological studies .
The physical properties of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride include:
Chemical properties include:
2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride has several scientific applications:
This compound exemplifies the potential utility of pyrazole derivatives in both synthetic and medicinal chemistry contexts, warranting further investigation into its properties and applications.
The therapeutic utility of pyrazole-cyclopropane hybrids stems from synergistic physicochemical and pharmacological properties:
Conformational Restriction: The cyclopropane ring imposes significant torsional strain (∼27 kcal/mol), locking pendant functional groups into specific orientations. This preorganization enhances binding affinity to target proteins. For instance, in CRTh2 (chemoattractant receptor-homologous molecule on Th2 cells) antagonists, cyclopropane-containing pyrazole derivatives demonstrate 10-50-fold higher potency compared to acyclic analogs by optimally positioning the acetic acid pharmacophore within the receptor binding pocket [1].
Metabolic Resilience: Pyrazole N-methylation (logD reduction ∼0.5 units) combined with cyclopropane's resistance to oxidative metabolism extends plasma half-life. Studies show cyclopropane-pyrazole hybrids exhibit <20% hepatic metabolism after 60 minutes in microsomal assays, versus >80% for straight-chain analogs [2].
Synthetic Versatility: The pyrazole nitrogen (N1 or N2) enables diverse functionalization, while the cyclopropane acetic acid sidechain permits salt formation or conjugation. This facilitates ADME optimization through:
Table 1: Comparative Bioactive Properties of Hybrid Components
Structural Element | Key Contributions to Bioactivity | Therapeutic Applications |
---|---|---|
Pyrazole Ring | • Aromatic heterocycle (π-excess system) enabling π-stacking• Hydrogen bond acceptance at N2 position• Regioselective substitution at C3/C5 | CRTh2 antagonists [1]Kinase inhibitors [2] |
Cyclopropane Unit | • High bond angle deformation energy (115° vs. 109.5° in sp³ carbon)• Enhanced membrane permeability (logP reduction 0.3-0.7)• Resistance to CYP450 oxidation | Antiviral agents [2]Antidepressants [2] |
Acetic Acid Linker | • Carboxylate group for ionic/receptor interactions• Conformational flexibility (rotatable bonds: 2) | DP2 receptor modulators [1] |
The strategic incorporation of cyclopropane in pharmaceuticals has evolved through key milestones:
Natural Product Inspiration (Pre-1950s): Cyclopropane-containing natural products like pyrethrins (insecticidal esters from Chrysanthemum spp.) demonstrated the bioactivity potential of strained rings. Their discovery spurred synthetic efforts to mimic this three-carbon framework in drug design [2].
Synthetic Methodologies Revolution (1950s-1990s): Critical advances enabled cyclopropane integration:
Transition-metal catalyzed cyclopropanations (e.g., Rh₂(OAc)₄)These methods addressed historical challenges in regioselectivity and stereocontrol, exemplified by the synthesis of antiplatelet agent cilostazol which features a cyclopropane-containing sidechain [2].
Pyrazole-Cyclopropane Convergence (2000s-Present): The deliberate fusion of these motifs emerged through:
Table 2: Historical Timeline of Key Cyclopropane-Pyrazole Drug Discoveries
Time Period | Development Milestone | Representative Compound | Impact |
---|---|---|---|
1883 | Knorr pyrazole synthesis | 3-Methyl-1-phenylpyrazole | First systematic pyrazole synthetic method [2] |
1960s | Cyclopropane amino acid synthesis | Cyclopropylglycine | Enabled conformationally restricted peptides [2] |
2000s | CRTh2 antagonist development | Ortho-sulfonyl benzyl pyrazole acetic acids (e.g., 27, 63) | Demonstrated cyclopropane-pyrazole synergy in inflammation targets [1] |
2010s | Regioselective hybrid synthesis | 2-(1-Methyl-1H-pyrazol-3/4-yl)acetic acids (CAS 1177318-00-1, 1152582-56-3) | Provided pharma intermediates for amide conjugation [3] [4] |
The ongoing innovation in synthesizing and optimizing 2-[1-(1H-pyrazol-1-yl)cyclopropyl]acetic acid hydrochloride exemplifies rational structure-based design, leveraging historical insights to address contemporary therapeutic challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7